3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrole moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidine ring or the carbonyl groups, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiazolidine ring and pyrrole moiety play crucial roles in these interactions, potentially affecting pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid
- 3-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]propanoic acid
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Compared to similar compounds, 3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid stands out due to its thiazolidine ring, which imparts unique chemical properties and biological activities
Properties
Molecular Formula |
C12H12N2O3S2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-13-5-2-3-8(13)7-9-11(17)14(12(18)19-9)6-4-10(15)16/h2-3,5,7H,4,6H2,1H3,(H,15,16)/b9-7- |
InChI Key |
FATMRIGJLHIIMA-CLFYSBASSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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